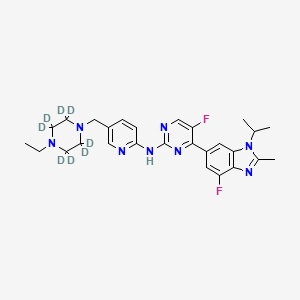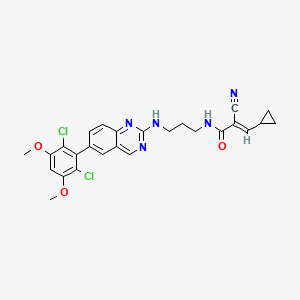
Fgfr4-IN-7
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fgfr4-IN-7 is a small molecule inhibitor that targets the fibroblast growth factor receptor 4 (FGFR4). FGFR4 is a receptor tyrosine kinase involved in various cellular processes, including cell proliferation, differentiation, migration, and survival. Dysregulation of FGFR4 signaling has been implicated in several types of cancers, making FGFR4 a potential therapeutic target .
Preparation Methods
The synthesis of Fgfr4-IN-7 involves multiple steps, including the formation of key intermediates and final coupling reactions. The synthetic route typically starts with commercially available starting materials, which undergo a series of chemical transformations such as nucleophilic substitution, cyclization, and functional group modifications. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to optimize yield and purity .
Chemical Reactions Analysis
Fgfr4-IN-7 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or alkylating agents.
Coupling Reactions: These reactions involve the formation of carbon-carbon bonds, often using palladium-catalyzed cross-coupling reactions
Scientific Research Applications
Fgfr4-IN-7 has several scientific research applications, including:
Cancer Research: It is used to study the role of FGFR4 in cancer progression and to evaluate the therapeutic potential of FGFR4 inhibition in various cancer types, such as hepatocellular carcinoma and breast cancer
Cell Signaling Studies: Researchers use this compound to investigate the signaling pathways regulated by FGFR4 and their impact on cellular functions like proliferation, differentiation, and apoptosis
Drug Development: This compound serves as a lead compound for the development of new FGFR4 inhibitors with improved efficacy and safety profiles
Mechanism of Action
Fgfr4-IN-7 exerts its effects by binding to the ATP-binding pocket of FGFR4, thereby inhibiting its kinase activity. This inhibition prevents the phosphorylation of downstream signaling molecules, such as the mitogen-activated protein kinase (MAPK) and phosphatidylinositol-4,5-bisphosphate 3-kinase (PI3K) pathways. As a result, the compound disrupts cellular processes like proliferation, migration, and survival, ultimately leading to reduced tumor growth and progression .
Comparison with Similar Compounds
Fgfr4-IN-7 is unique compared to other FGFR4 inhibitors due to its high selectivity and potency. Similar compounds include:
This compound stands out due to its specific targeting of FGFR4, making it a valuable tool in cancer research and drug development .
Properties
Molecular Formula |
C26H25Cl2N5O3 |
|---|---|
Molecular Weight |
526.4 g/mol |
IUPAC Name |
(E)-2-cyano-3-cyclopropyl-N-[3-[[6-(2,6-dichloro-3,5-dimethoxyphenyl)quinazolin-2-yl]amino]propyl]prop-2-enamide |
InChI |
InChI=1S/C26H25Cl2N5O3/c1-35-20-12-21(36-2)24(28)22(23(20)27)16-6-7-19-18(11-16)14-32-26(33-19)31-9-3-8-30-25(34)17(13-29)10-15-4-5-15/h6-7,10-12,14-15H,3-5,8-9H2,1-2H3,(H,30,34)(H,31,32,33)/b17-10+ |
InChI Key |
CZQWRNOUWJSJHW-LICLKQGHSA-N |
Isomeric SMILES |
COC1=CC(=C(C(=C1Cl)C2=CC3=CN=C(N=C3C=C2)NCCCNC(=O)/C(=C/C4CC4)/C#N)Cl)OC |
Canonical SMILES |
COC1=CC(=C(C(=C1Cl)C2=CC3=CN=C(N=C3C=C2)NCCCNC(=O)C(=CC4CC4)C#N)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![10-hydroxy-2-[3-(4-hydroxyphenyl)prop-2-enoyloxymethyl]-1,6a,6b,9,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylic acid](/img/structure/B15144841.png)
![(3aS)-3a-hydroxy-6-methyl-1-(2-methyl-[1,3]oxazolo[4,5-b]pyridin-6-yl)-2,3-dihydropyrrolo[2,3-b]quinolin-4-one](/img/structure/B15144845.png)




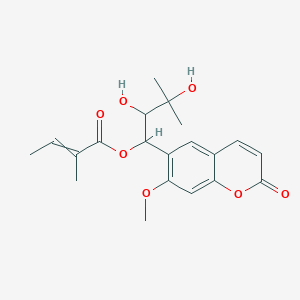
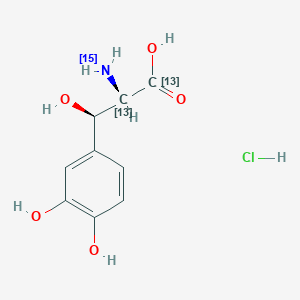

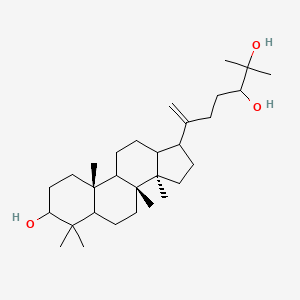

![2-[(1R,4S,8R,10S,13S,16S,27R,34S)-34-[(2S)-butan-2-yl]-13-[(2R,3R)-3,4-dihydroxybutan-2-yl]-22-[6-(2,5-dioxopyrrol-1-yl)hexoxy]-8-hydroxy-2,5,11,14,27,30,33,36,39-nonaoxo-27lambda4-thia-3,6,12,15,25,29,32,35,38-nonazapentacyclo[14.12.11.06,10.018,26.019,24]nonatriaconta-18(26),19(24),20,22-tetraen-4-yl]acetamide](/img/structure/B15144902.png)
